Comprehensive Technical Guide on N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine: Physicochemical Properties, Micellization, and Biological Applications
Comprehensive Technical Guide on N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine: Physicochemical Properties, Micellization, and Biological Applications
Executive Summary
N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine (commonly referred to as Nα,Nα-dimethyl-Nε-lauroyllysine or DMLL) is a highly specialized amphoteric surfactant derived from the essential amino acid L-lysine[1]. Characterized by a hydrophobic dodecanoyl (lauroyl) tail and a zwitterionic headgroup, DMLL bridges the gap between synthetic surfactant chemistry and biological modulation. This whitepaper provides an in-depth mechanistic analysis of DMLL’s physicochemical properties, its unique micellization dynamics, and its targeted biological activity as an enzymatic inhibitor.
Chemical Identity & Structural Mechanics
The molecular architecture of DMLL is defined by three distinct functional domains:
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Hydrophobic Tail: An N-epsilon (N6) linked 12-carbon lauroyl group that drives hydrophobic aggregation and lipid membrane interaction.
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Cationic Center: An N-alpha (N2) dimethylated tertiary amine, which remains protonated at physiological pH.
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Anionic Center: A free alpha-carboxylate group that provides pH-dependent anionic character.
This specific topology dictates its behavior as an amphoteric surfactant. Unlike simple quaternary ammonium compounds, the zwitterionic nature of DMLL mitigates extreme cytotoxicity while preserving strong surface-active properties, making it highly valuable in both biochemical research and cosmetic formulations[2].
Table 1: Physicochemical and Computed Properties
| Parameter | Value | Source |
| IUPAC Name | (2S)-2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid | Computed[1] |
| CAS Registry Number | 38079-57-1 | Registry[1] |
| Molecular Formula | C20H40N2O3 | PubChem[1] |
| Molecular Weight | 356.54 g/mol | PubChem[1] |
| LogP (XLogP3) | 3.2 | PubChem[1] |
| Topological Polar Surface Area | 73.13 Ų | LookChem[3] |
| Predicted Density | 0.971 g/cm³ | LookChem[3] |
| Predicted Boiling Point | 530.3 °C at 760 mmHg | LookChem[3] |
Micellization Dynamics & Surface Topology
Driven by the hydrophobic effect of the lauroyl tail, DMLL spontaneously self-assembles into micelles in aqueous solutions above its critical micelle concentration (CMC). However, the steric bulk of the dimethylated alpha-amino group prevents tight, uniform packing.
Small-Angle X-ray Scattering (SAXS) analyses reveal that DMLL micelles possess a highly irregular surface topology. The surface roughness—defined by the ratio Os/Os0 (where Os is the specific inner surface of the colloidal particle and Os0 is a completely smooth sphere)—is approximately 3.5 for DMLL micelles[4]. This high degree of corrugation significantly influences its rheological properties and its integration into complex emulsion systems.
Fig 3. SAXS methodology for evaluating DMLL micellar surface roughness and form factor.
Protocol 1: SAXS Characterization of DMLL Micelles
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Sample Preparation: Prepare DMLL solutions at concentrations of 0.1 to 30 wt% in ultra-pure water[4].
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Background Measurement: Measure the scattering profile of the pure solvent. Causality: Accurate subtraction of solvent scattering is mandatory to isolate the form factor of the DMLL micelles from background noise.
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Data Processing (Porod Analysis): Analyze the high- q region (where I(q)=K1q−4+K2 ) to determine the specific inner surface area. Causality: The deviation from Porod's ideal law allows the calculation of the surface roughness ratio, providing empirical evidence of the micelle's structural flexibility[4].
Biological Activity: Targeted Enzymatic Inhibition
Beyond physical chemistry, DMLL exhibits highly specific biological activity. It is a potent inhibitor of aspartokinase , the rate-limiting enzyme in the biosynthesis of the aspartate family of amino acids in Brevibacterium lactofermentum[5].
The mechanism of inhibition is strictly dependent on the lipid tail length; N-epsilon-acyl groups with more than ten carbons are required to anchor into the enzyme's hydrophobic regulatory pocket[5]. Furthermore, while the methylation of the alpha-amino group is not the primary driver of binding, it drastically enhances the molecule's aqueous solubility, thereby facilitating effective intracellular concentrations[5].
Fig 1. DMLL-mediated allosteric inhibition of Aspartokinase in B. lactofermentum.
Protocol 2: Aspartokinase Inhibition and Rescue Assay
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Assay Setup: Incubate the isolated aspartokinase fraction with aspartate, ATP, and varying concentrations of DMLL. Measure the formation of aspartyl-phosphate using the hydroxamate method at 540 nm.
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Rescue Validation (Self-Validating System): In parallel B. lactofermentum cell cultures, induce growth inhibition using DMLL. Attempt to rescue the culture by adding Lysine, Threonine, or Methionine individually, and then simultaneously. Causality: Individual additions fail to rescue the cells. However, simultaneous addition of all three amino acids completely reverses the growth inhibition[5]. This definitively proves that DMLL specifically starves the cell via aspartokinase blockade, ruling out generalized surfactant-induced membrane toxicity[6].
Regioselective Synthesis Methodology
The synthesis of DMLL requires precise regiocontrol to ensure the lauroyl group attaches exclusively to the epsilon-nitrogen, while the methyl groups attach to the alpha-nitrogen.
Fig 2. Regioselective synthesis of DMLL via Cu(II) complexation and reductive amination.
Protocol 3: Step-by-Step Synthesis
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Copper(II) Complexation: Dissolve L-lysine hydrochloride in aqueous sodium hydroxide. Add cupric carbonate basic and reflux. Causality: Cu²⁺ selectively chelates the α-amino and carboxylate groups due to the thermodynamically favorable formation of a 5-membered chelate ring. This temporarily masks the α-amine, leaving only the ε-amino group exposed for reaction.
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Nε-Acylation: Cool the mixture and add lauroyl chloride dropwise under alkaline conditions (pH 9-10). Causality: Maintaining a high pH ensures the ε-amino group remains deprotonated (nucleophilic) while neutralizing the generated HCl byproduct.
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Decomplexation: Precipitate the copper complex, wash, and suspend in water. Add EDTA to sequester Cu²⁺. Causality: EDTA possesses a vastly higher binding affinity for Cu²⁺ than the amino acid, effectively stripping the metal and releasing free Nε-lauroyllysine.
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Reductive Methylation: Dissolve Nε-lauroyllysine in a methanol/water mixture. Add excess formaldehyde followed by sodium cyanoborohydride (NaBH₃CN). Causality: Formaldehyde forms a transient imine intermediate with the unmasked α-amino group. NaBH₃CN is specifically chosen because it selectively reduces imines to tertiary amines at neutral pH without reducing the newly formed amide carbonyl.
Applications in Dermatological Formulations
In the European Union's cosmetic ingredient database (CosIng), DMLL is officially registered under the INCI name Dimethyl lauroyl lysine [2]. It is primarily utilized as a skin conditioning agent[2]. Its zwitterionic character ensures it is highly substantive to the slightly negatively charged keratin of the skin and hair, providing a smooth, emollient feel without the severe barrier disruption typically associated with anionic surfactants like SLS.
Sources
- 1. N2,N2-dimethyl-N6-(1-oxododecyl)-L-lysine | C20H40N2O3 | CID 53746540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. legislation.gov.uk [legislation.gov.uk]
- 3. lookchem.com [lookchem.com]
- 4. kose-cosmetology.or.jp [kose-cosmetology.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. N2,N2-Dimethyl-N6-(1-oxododecyl)-L-Lysine(CAS:38079-57-1)(分子式:C20H40N2O3)-生物分子-试剂-生物在线 [jpzhao.bioon.com.cn]
